molecular formula C4H5BrN2S B2514431 (4-Bromo-1,2-thiazol-5-yl)methanamine CAS No. 1781571-44-5

(4-Bromo-1,2-thiazol-5-yl)methanamine

Cat. No. B2514431
M. Wt: 193.06
InChI Key: PVGREBNMTPTWQI-UHFFFAOYSA-N
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Description

The compound (4-Bromo-1,2-thiazol-5-yl)methanamine is a chemical that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, with a bromine atom and an amine group attached to it. This structure suggests potential reactivity due to the presence of the bromine atom, which is commonly involved in nucleophilic substitution reactions, and the amine group that can participate in various chemical transformations.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine, they do provide insights into related synthetic methods that could be adapted for its production. For instance, the nucleophilic aromatic substitution of a bromine atom in a related compound, 4-bromo-5-nitrophthalodinitrile, was achieved by using a 2-aminophenylamine residue . This suggests that a similar approach could potentially be employed for synthesizing (4-Bromo-1,2-thiazol-5-yl)methanamine by substituting the appropriate amine into a brominated thiazole precursor.

Molecular Structure Analysis

The molecular structure of (4-Bromo-1,2-thiazol-5-yl)methanamine would be characterized by the thiazole ring, which is known for its aromaticity and electron-rich nature due to the presence of nitrogen and sulfur atoms. The bromine atom attached to the ring is likely to be an activating group, making the compound more reactive towards nucleophiles. The amine group would be a site for further chemical modifications and could also influence the overall electron distribution in the molecule.

Chemical Reactions Analysis

The bromine atom in (4-Bromo-1,2-thiazol-5-yl)methanamine is a good leaving group, which makes it susceptible to nucleophilic substitution reactions. This could allow for the introduction of various nucleophiles to create a diverse array of derivatives. The amine group could also undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds, providing a pathway to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

Although specific physical and chemical properties of (4-Bromo-1,2-thiazol-5-yl)methanamine are not provided in the papers, we can infer that the compound would likely be a solid at room temperature based on the properties of similar aromatic compounds. The presence of the bromine atom would increase its molecular weight and could affect its boiling point and density. The compound's solubility would depend on the nature of the solvent, with polar solvents likely being more effective due to the polar amine group.

Scientific Research Applications

Photodynamic Therapy Applications

The compound (4-Bromo-1,2-thiazol-5-yl)methanamine has been found to have potential applications in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin et al. (2020) elaborates on the synthesis and characterization of related compounds, highlighting their use as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Several derivatives of (4-Bromo-1,2-thiazol-5-yl)methanamine have been studied for their antimicrobial properties. Barot, Manna, and Ghate (2017) synthesized novel derivatives that showed promising antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Barot, Manna, & Ghate, 2017).

Anticancer Studies

In the context of anticancer research, Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes related to (4-Bromo-1,2-thiazol-5-yl)methanamine. Their study found that these complexes exhibit antimicrobial and anticancer activities, providing a new avenue for cancer treatment research (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Photovoltaic Applications

The compound also has potential applications in the field of photovoltaics. Lee et al. (2010) investigated polymers containing related thiazole derivatives, assessing their properties for use in organic photovoltaic cells. This research suggests the suitability of such compounds in the development of more efficient solar energy technologies (Lee et al., 2010).

Aluminium Detection

The derivatives of (4-Bromo-1,2-thiazol-5-yl)methanamine have been studied for their potential use in the detection of aluminium ions, which could be valuable in various scientific and industrial applications. Lambert et al. (2000) reported on fluorophores based on thiazoline derivatives for selective Al3+ detection, highlighting their potential utility in biological and environmental monitoring (Lambert et al., 2000).

Safety And Hazards

The safety information for “(4-Bromo-1,2-thiazol-5-yl)methanamine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-bromo-1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGREBNMTPTWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1,2-thiazol-5-yl)methanamine

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